molecular formula C15H20FNO B290380 N-cycloheptyl-2-(2-fluorophenyl)acetamide

N-cycloheptyl-2-(2-fluorophenyl)acetamide

Cat. No. B290380
M. Wt: 249.32 g/mol
InChI Key: SIFMWDSEIXFXTA-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-fluorophenyl)acetamide, also known as CFM-2, is a compound that has gained attention in the scientific community for its potential use in pain management.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-2-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act on the voltage-gated sodium channels in the nervous system, which play a crucial role in the transmission of pain signals. By blocking these channels, N-cycloheptyl-2-(2-fluorophenyl)acetamide may reduce the transmission of pain signals, leading to its analgesic effects.
Biochemical and Physiological Effects
N-cycloheptyl-2-(2-fluorophenyl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-cycloheptyl-2-(2-fluorophenyl)acetamide has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. N-cycloheptyl-2-(2-fluorophenyl)acetamide has also been found to have anxiolytic effects, suggesting that it may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cycloheptyl-2-(2-fluorophenyl)acetamide is that it has been shown to have low toxicity in animal models, making it a relatively safe compound to work with in the lab. However, one limitation of N-cycloheptyl-2-(2-fluorophenyl)acetamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on N-cycloheptyl-2-(2-fluorophenyl)acetamide. One area of interest is the development of more effective methods for administering N-cycloheptyl-2-(2-fluorophenyl)acetamide in experimental settings. Another area of interest is the exploration of the potential use of N-cycloheptyl-2-(2-fluorophenyl)acetamide in the treatment of other conditions, such as epilepsy and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of N-cycloheptyl-2-(2-fluorophenyl)acetamide and its potential for use in pain management.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(2-fluorophenyl)acetamide involves the reaction of cycloheptylamine with 2-fluoroacetophenone in the presence of acetic acid and sodium acetate. The resulting product is then purified using recrystallization to obtain N-cycloheptyl-2-(2-fluorophenyl)acetamide in its pure form.

Scientific Research Applications

N-cycloheptyl-2-(2-fluorophenyl)acetamide has been studied extensively in the field of pain management. It has been shown to have analgesic effects in animal models, particularly in neuropathic pain. N-cycloheptyl-2-(2-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory pain.

properties

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

N-cycloheptyl-2-(2-fluorophenyl)acetamide

InChI

InChI=1S/C15H20FNO/c16-14-10-6-5-7-12(14)11-15(18)17-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,17,18)

InChI Key

SIFMWDSEIXFXTA-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CC2=CC=CC=C2F

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CC=CC=C2F

Origin of Product

United States

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